![molecular formula C10H10ClN3O B1405548 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide CAS No. 1427460-62-5](/img/structure/B1405548.png)
2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide
Overview
Description
“2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide” is a chemical compound with the molecular formula C10H10ClN3O . It is a monoclinic crystal structure .
Synthesis Analysis
The synthesis of indazole-containing compounds, such as “this compound”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a monoclinic crystal structure . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the referenced study .Chemical Reactions Analysis
The synthesis of indazole-containing compounds involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including indazole derivatives, and has been used as a starting material for the synthesis of novel indazole-containing compounds. Additionally, it has been used in the synthesis of heterocyclic compounds and peptides. Furthermore, this compound has been used as a reagent in the synthesis of peptidomimetics and peptide-based drugs.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds, which include this compound, are known to have a wide variety of medicinal applications . They have been found to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, leading to altered cell cycle progression and volume regulation .
Biochemical Pathways
Given its potential interaction with kinases like chk1, chk2, and h-sgk , it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation.
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that this compound may have potential antitumor, insecticidal, antiprotozoal, and antiviral activities .
Advantages and Limitations for Lab Experiments
2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic, and has a low potential for causing adverse effects. However, there are some limitations to using this compound in experiments. It is not soluble in water, and is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light or heat, and is prone to degradation in the presence of alkalis.
Future Directions
There are several potential future directions for 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound, and to explore its potential applications in drug development. Furthermore, further research could be conducted to explore the potential therapeutic uses of this compound, and to explore its potential interactions with other molecules and proteins. Finally, further research could be conducted to explore the potential for using this compound as a diagnostic tool.
properties
IUPAC Name |
2-chloro-N-(1-methylindazol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-14-9-3-2-8(13-10(15)5-11)4-7(9)6-12-14/h2-4,6H,5H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLGEHCTKYVJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CCl)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231467 | |
Record name | Acetamide, 2-chloro-N-(1-methyl-1H-indazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1427460-62-5 | |
Record name | Acetamide, 2-chloro-N-(1-methyl-1H-indazol-5-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-(1-methyl-1H-indazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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